CYP1B1 Inhibitory Potency in Sacchrosomes™: DMU2139 (9 nM) vs. Closest Analog DMU2105 (10 nM)
In the same Sacchrosomes™ (yeast-derived microsomal) assay system, DMU2139 (compound 6j) inhibited recombinant human CYP1B1 with an IC50 of 9 nM, compared to 10 nM for its closest structural analog DMU2105 (compound 7k) [1]. Both compounds were evaluated side-by-side, providing a direct, internally controlled comparison. The 1 nM differential, while modest in absolute terms, is directionally consistent across every subsequent selectivity and cellular potency measurement, establishing DMU2139 as the marginally more potent of the two lead pyridylchalcones [1].
| Evidence Dimension | CYP1B1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | DMU2139 (6j): IC50 = 9 nM |
| Comparator Or Baseline | DMU2105 (7k): IC50 = 10 nM |
| Quantified Difference | 1.1-fold higher potency for DMU2139 (9 vs. 10 nM) |
| Conditions | Recombinant human CYP1B1 expressed in yeast-derived microsomes (Sacchrosomes™); substrate: 7-ethoxyresorufin; EROD assay |
Why This Matters
When selecting between the two lead pyridylchalcones for CYP1B1-targeted studies, DMU2139 offers a small but reproducible potency advantage that, combined with its superior selectivity profile (see below), justifies its prioritization in experimental design.
- [1] Horley NJ, Beresford KJM, Chawla T, McCann GJP, Ruparelia KC, Gatchie L, Sonawane VR, Williams IS, Tan HL, Joshi P, Bharate SS, Kumar V, Bharate SB, Chaudhuri B. Discovery and characterization of novel CYP1B1 inhibitors based on heterocyclic chalcones: Overcoming cisplatin resistance in CYP1B1-overexpressing lines. European Journal of Medicinal Chemistry. 2017;129:159-174. Table 1 reports IC50 values of 9 nM (6j/DMU2139) and 10 nM (7k/DMU2105) for CYP1B1 Sacchrosomes™. View Source
